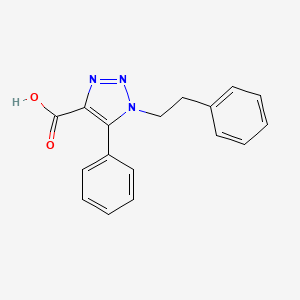
2-Chloro-1-(propan-2-YL)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(propan-2-YL)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(propan-2-YL)-10H-phenothiazine typically involves the chlorination of 1-(propan-2-YL)-10H-phenothiazine. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(propan-2-YL)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1-(propan-2-YL)-10H-phenothiazine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: The compound is used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: Phenothiazine derivatives are known for their antipsychotic properties, and this compound may be investigated for similar therapeutic effects.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(propan-2-YL)-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,2-propanediol: Another chlorinated compound with different functional groups.
1,3-Dichloro-2-propanol: A compound with two chlorine atoms and different reactivity.
3-Chloro-1,2-propanediol: Similar in structure but with different functional groups.
Uniqueness
2-Chloro-1-(propan-2-YL)-10H-phenothiazine is unique due to its specific substitution pattern on the phenothiazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
823802-38-6 |
|---|---|
Formule moléculaire |
C15H14ClNS |
Poids moléculaire |
275.8 g/mol |
Nom IUPAC |
2-chloro-1-propan-2-yl-10H-phenothiazine |
InChI |
InChI=1S/C15H14ClNS/c1-9(2)14-10(16)7-8-13-15(14)17-11-5-3-4-6-12(11)18-13/h3-9,17H,1-2H3 |
Clé InChI |
DLLNXBGNDFRMEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC2=C1NC3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


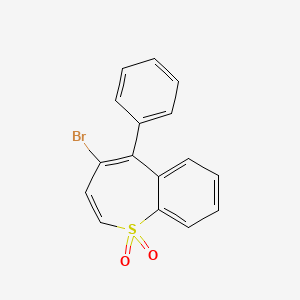
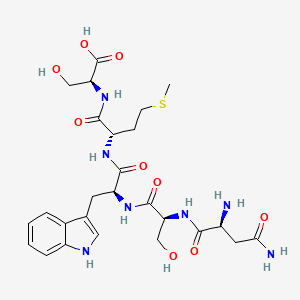
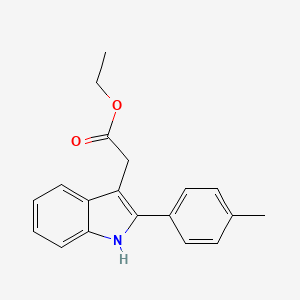
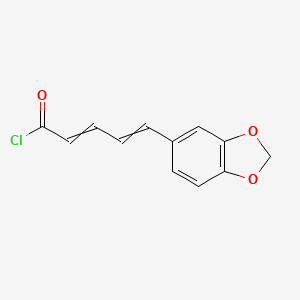
![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)
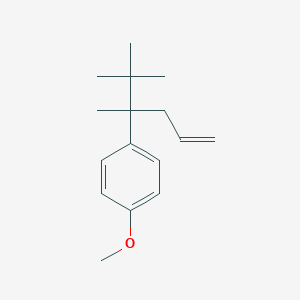

![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)
![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)
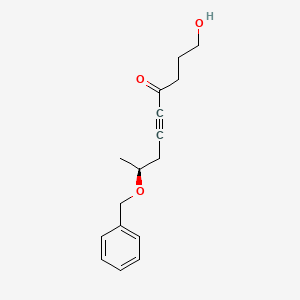
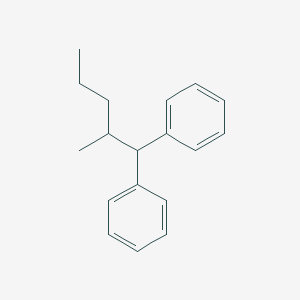
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone](/img/structure/B14229051.png)
